N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide
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Overview
Description
N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide is a complex organic compound that features a bromobenzylidene group, a hydrazino group, and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide typically involves the condensation of 3-bromobenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: The compound is explored for its use in organic electronics and as a precursor for the synthesis of advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(3-Bromobenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide
- 3-Bromo-N-(2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ethyl)benzamide
- N-(2-{[2-(3-Bromobenzylidene)hydrazino]carbonyl}phenyl)-4-fluorobenzamide
Uniqueness
N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxybenzamide group enhances its solubility and bioavailability, making it a more effective compound in medicinal applications compared to its analogs .
Properties
CAS No. |
476430-66-7 |
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Molecular Formula |
C17H16BrN3O3 |
Molecular Weight |
390.2 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C17H16BrN3O3/c1-24-15-7-5-13(6-8-15)17(23)19-11-16(22)21-20-10-12-3-2-4-14(18)9-12/h2-10H,11H2,1H3,(H,19,23)(H,21,22)/b20-10+ |
InChI Key |
DTALZKKNSBRXFJ-KEBDBYFISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)Br |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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